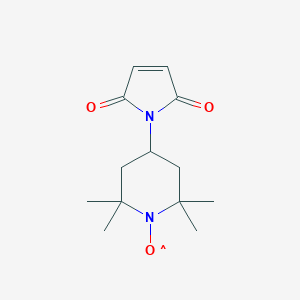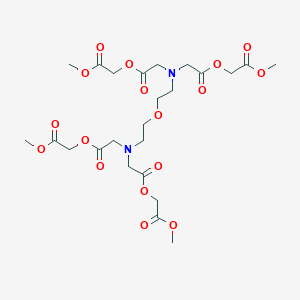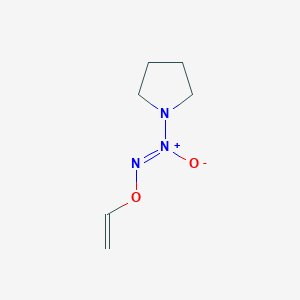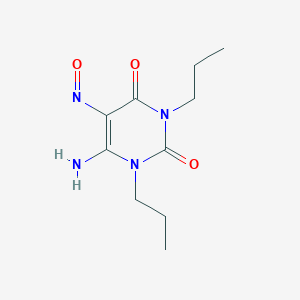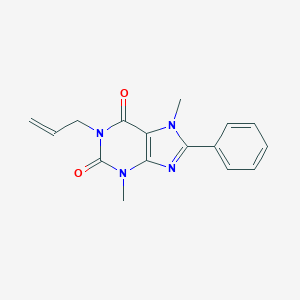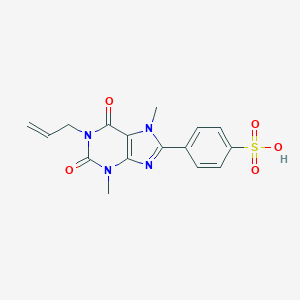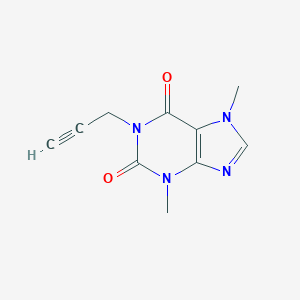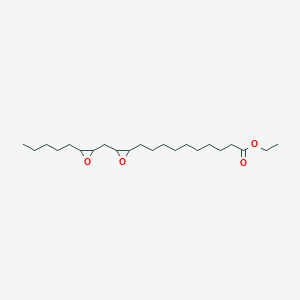
Ethyl 11,14-Diepoxyeicosanoate
描述
Ethyl 11,14-Diepoxyeicosanoate is a chemical compound potentially significant in the study of polymers, medicinal chemistry, and material science. Its unique structure, featuring epoxy groups, suggests it might play a role in the synthesis of complex molecules or in the modification of materials to impart desirable physical or chemical properties.
Synthesis Analysis
The synthesis of complex epoxy compounds often involves multistep reactions, including epoxidation strategies and the manipulation of molecular precursors with specific functionalities. For example, Yasuda et al. (1998) achieved the asymmetric total synthesis of a complex diene unit featuring epoxy groups, utilizing strategies that might be relevant for synthesizing Ethyl 11,14-Diepoxyeicosanoate (Yasuda, Mitsuaki Ide, Yuka Matsumoto, & Nakata, 1998).
Molecular Structure Analysis
The molecular structure of epoxy compounds can be analyzed using various spectroscopic and crystallographic techniques. For instance, Dorset and Hybl (1972) described the crystal structure of a related compound, which could inform the analysis of Ethyl 11,14-Diepoxyeicosanoate's structure by providing insights into the arrangement of epoxy groups within a molecule (Dorset & Hybl, 1972).
Chemical Reactions and Properties
Epoxy compounds are reactive towards various nucleophiles due to the strained three-membered ring structure of the epoxy group. This reactivity can be harnessed in synthetic chemistry to create a broad range of derivatives. Alves et al. (2009) explored the reactions of an azirine with dienes, highlighting the type of nucleophilic addition reactions that epoxy groups might undergo (Alves, Lemos, Rodríguez-Borges, García‐Mera, & Fortesa, 2009).
Physical Properties Analysis
The physical properties of epoxy compounds like Ethyl 11,14-Diepoxyeicosanoate can significantly vary depending on the molecular structure. Factors such as molecular weight, polarity, and the presence of functional groups influence properties like solubility, melting point, and thermal stability. Research on polymers and copolymers provides insights into how molecular structure affects these properties. Percec and Lee (1992) investigated the mesomorphic behavior of copolymers, which could relate to the phase behavior of Ethyl 11,14-Diepoxyeicosanoate under different conditions (Percec & Lee, 1992).
Chemical Properties Analysis
The chemical properties of Ethyl 11,14-Diepoxyeicosanoate, such as reactivity, stability, and interactions with other molecules, are central to its applications in synthesis and material science. The study of similar compounds can offer valuable information. For instance, Pacheco et al. (2015) described reaction pathways and energetics in the synthesis of renewable materials, which could provide parallels to understanding Ethyl 11,14-Diepoxyeicosanoate's reactivity and potential in green chemistry applications (Pacheco, Labinger, Sessions, & Davis, 2015).
科学研究应用
Organic Chemistry and Reactions : Ethyl 2-(diisopropoxyphosphoryl)-2H-azirine-3-carboxylate, a novel azirine-bearing phosphonate, reacts with 1,3-dienes to produce cyclic cycloadducts in moderate yields, indicating a potential application in synthetic organic chemistry (Alves et al., 2009).
Toxicological Effects : Diepoxybutane, a compound related to epoxy eicosanoates, is known to be a highly flammable liquid cyclic ether with carcinogenic effects in humans, highlighting the importance of understanding the toxicological properties of similar compounds (Report on carcinogens : carcinogen profiles, 2020).
Pharmacological Properties : Ethyl acrylate, another compound with similar properties, metabolizes rapidly and detoxifies at low concentrations, providing insights into how similar compounds might interact biologically (Potter & Tran, 1992).
Material Science Applications : Ring-Opening Polymerization of Epoxy End-Terminated Polyethylene Oxide (PEO) leads to cross-linked materials with exceptional swelling behavior, suggesting potential use in drug delivery platforms (Laine et al., 2004).
Chemical Binding Studies : Ethyl carbamate binds to mouse liver DNA as an ester to a phosphate group, showing no evidence of alkylation or other binding to purine or pyrimidine bases, indicating specific biochemical interactions (Pound, Franke, & Lawson, 1976).
属性
IUPAC Name |
ethyl 10-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O4/c1-3-5-11-14-18-20(25-18)17-21-19(26-21)15-12-9-7-6-8-10-13-16-22(23)24-4-2/h18-21H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZIQWVKZYIKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400001 | |
| Record name | Ethyl 11,14-Diepoxyeicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 11,14-Diepoxyeicosanoate | |
CAS RN |
355803-78-0 | |
| Record name | Ethyl 3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiranedecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355803-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 11,14-Diepoxyeicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



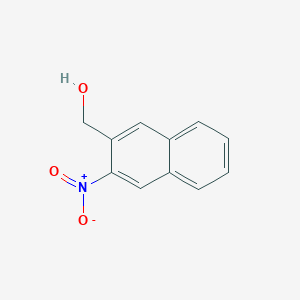
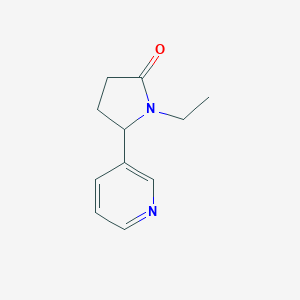
![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)

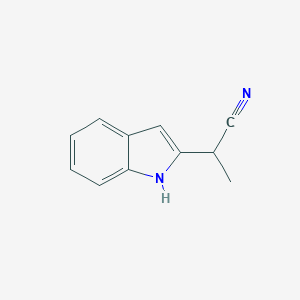
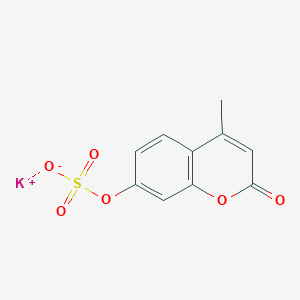
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)
